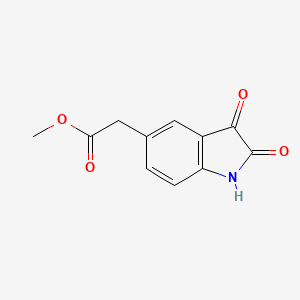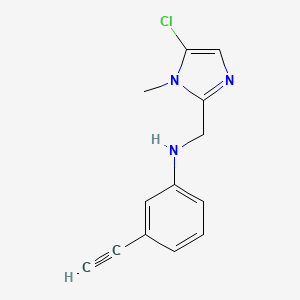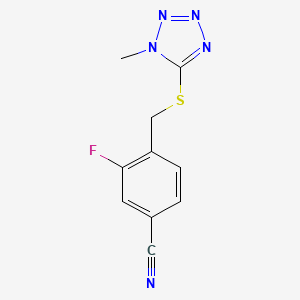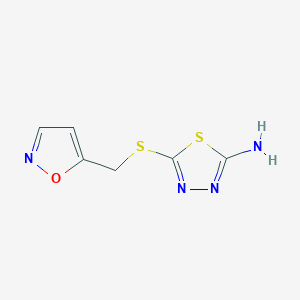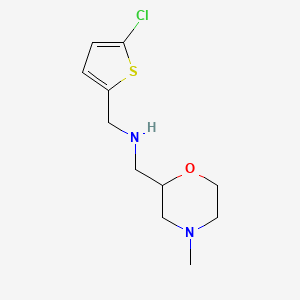![molecular formula C22H17N3O6 B14912692 2-(biphenyl-4-yloxy)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B14912692.png)
2-(biphenyl-4-yloxy)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(biphenyl-4-yloxy)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, a nitrobenzodioxole moiety, and an acetohydrazide linkage, making it a subject of interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide typically involves multiple steps:
Formation of biphenyl-4-yloxyacetohydrazide: This step involves the reaction of biphenyl-4-ol with chloroacetic acid to form biphenyl-4-yloxyacetic acid, which is then converted to biphenyl-4-yloxyacetohydrazide using hydrazine hydrate.
Condensation Reaction: The biphenyl-4-yloxyacetohydrazide is then reacted with 6-nitro-1,3-benzodioxole-5-carbaldehyde under acidic conditions to form the final product, 2-(biphenyl-4-yloxy)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(biphenyl-4-yloxy)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazide derivatives.
Aplicaciones Científicas De Investigación
2-(biphenyl-4-yloxy)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The biphenyl and benzodioxole moieties may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-(biphenyl-4-yloxy)acetohydrazide: Lacks the nitrobenzodioxole moiety.
N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide: Lacks the biphenyl-4-yloxy group.
Uniqueness
2-(biphenyl-4-yloxy)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide is unique due to the combination of its biphenyl, nitrobenzodioxole, and acetohydrazide groups. This unique structure imparts specific chemical and biological properties that are not observed in its simpler analogs.
Propiedades
Fórmula molecular |
C22H17N3O6 |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C22H17N3O6/c26-22(13-29-18-8-6-16(7-9-18)15-4-2-1-3-5-15)24-23-12-17-10-20-21(31-14-30-20)11-19(17)25(27)28/h1-12H,13-14H2,(H,24,26)/b23-12+ |
Clave InChI |
OYKVJVKFBMMMSE-FSJBWODESA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-] |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine](/img/structure/B14912633.png)
